molecular formula C24H21ClN2O3 B11575566 5-(4-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11575566
M. Wt: 420.9 g/mol
InChI Key: QEESWAQDXJEJPT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a multi-step process involving the condensation of aromatic amines, phenols, and formaldehyde. One common method involves the following steps :

    Condensation Reaction: Aromatic primary amine is reacted with formaldehyde in methanol under reflux conditions.

    Addition of Phenol: 4-hydroxy acetophenone is added to the reaction mixture and refluxing is continued.

    Cyclization: The intermediate product undergoes cyclization to form the desired benzoxazine compound.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like N-bromosuccinimide (NBS).

Scientific Research Applications

This compound has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anti-inflammatory agents.

    Industry: The compound can be used in the production of advanced materials, such as photoluminescent and photorefractive materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form stable complexes with metal ions, which can enhance its reactivity and selectivity in certain reactions.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as :

These compounds share structural similarities but differ in their specific functional groups and reactivity

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21ClN2O3/c1-28-18-12-8-15(9-13-18)20-14-21-19-4-3-5-22(29-2)23(19)30-24(27(21)26-20)16-6-10-17(25)11-7-16/h3-13,21,24H,14H2,1-2H3

InChI Key

QEESWAQDXJEJPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

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